molecular formula C10H11N5O3 B142162 (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan CAS No. 143112-52-1

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan

Cat. No. B142162
M. Wt: 249.23 g/mol
InChI Key: QSDDQXROWUJAJX-LURJTMIESA-N
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Description

The compound (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan is a derivative of the nitrobenzofurazan (NBD) family, which is known for its fluorogenic properties. These properties have made NBD derivatives popular for applications such as protein and lipid labeling. The amino group in these compounds acts as an electron donor, while the nitro group serves as an electron acceptor, facilitating intramolecular charge transfer upon photoexcitation .

Synthesis Analysis

Although the specific synthesis of (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan is not detailed in the provided papers, the general reactivity of 4-nitrobenzofurazans with nucleophiles has been studied. The introduction of amino substituents, such as pyrrolidino groups, at the 7 position of the benzofurazan ring can significantly affect the reactivity of these compounds. The synthesis likely involves nucleophilic substitution reactions that are influenced by the electron-donating character of the substituents .

Molecular Structure Analysis

The molecular structure of (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan is characterized by the presence of an amino group and a nitro group on the benzofurazan ring. The interaction between these groups through intramolecular charge transfer is crucial for the compound's photophysical properties. The structure is stabilized by conjugative interactions between the substituents at the 4 and 7 positions of the benzofurazan ring .

Chemical Reactions Analysis

The reactivity of 4-nitrobenzofurazans with nucleophiles is significantly influenced by the nature of the substituents. For instance, the presence of a pyrrolidino group can lead to the formation of σ adducts with sulfite ions, although with lower equilibrium constants compared to unsubstituted 4-nitrobenzofurazan. In alkaline solutions, these compounds can undergo nucleophilic substitution to yield hydroxy derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan are closely related to its molecular structure. The intramolecular charge transfer between the amino and nitro groups contributes to its photophysical behavior. The compound exhibits fluorescence upon interaction with aliphatic amines, and its triplet state has been observed in nonpolar solvents like cyclohexane. The deactivation of this triplet state can lead to the formation of photoproducts, particularly in the absence of oxygen .

Scientific Research Applications

Reactivity with Nucleophiles

The reactivity of 4-nitrobenzofurazans, such as (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan, with nucleophiles has been studied. These compounds show significant reductions in equilibrium constants for the formation of σ adducts when reacted with sulfite ions, due to the stabilization from conjugative interactions between substituents (Crampton, Isanbor, & Willett, 2005).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of nitrobenzofurazan (NBD) derivatives have been examined. These compounds, including variants of 4-amino NBD, exhibit stable fluorescent adducts upon interaction with aliphatic amines, making them useful for protein and lipid labeling (Sveen, Macia, Zaremberg, & Heyne, 2015).

Protein-Labelling Reagent

4-Chloro-7-nitrobenzofurazan, a related compound, demonstrates high reactivity towards nucleophiles and has been discussed for its application as a protein-labelling reagent, highlighting the potential for similar uses of (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan (Baines, Allen, & Brocklehurst, 1977).

Air Monitoring of Aldehydes and Ketones

N-Methyl-4-hydrazino-7-nitrobenzofurazan, another derivative, has been utilized as a reagent for determining aldehydes and ketones in air monitoring, suggesting possible applications for (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan in environmental monitoring (Büldt & Karst, 1999).

Electrophilic Character and Reactivity

Studies have investigated the electrophilic character and reactivity of benzofurazan derivatives towards secondary cyclic amines. These studies are crucial for understanding the reactivity of compounds like (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan in various chemical environments (Raissi et al., 2021).

properties

IUPAC Name

(3S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDDQXROWUJAJX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576808
Record name (3S)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan

CAS RN

143112-52-1
Record name (3S)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Brzeziński, A Kacprzak, M Calderón… - Macromolecular Rapid …, 2017 - Wiley Online Library
Control over morphology and porosity of supramolecular complexed polylactide (PLA) microparticles can be achieved by manipulation of the supramolecular interactions between their …
Number of citations: 16 onlinelibrary.wiley.com
M Brzeziński, S Seiffert - Materials Letters, 2015 - Elsevier
Monodisperse biodegradable microspheres are excellent candidates to serve as vehicles for drug delivery, especially when they are responsive to external stimuli. In this work, such …
Number of citations: 14 www.sciencedirect.com
S Hackelbusch, T Rossow, P van Assenbergh… - …, 2013 - ACS Publications
Supramolecular polymer networks consist of macromolecules that are cross-linked by transient physical interactions such as hydrogen bonding or transition metal complexation. The …
Number of citations: 116 pubs.acs.org
M Brzeziński, M Socka, B Kost - Polymer International, 2019 - Wiley Online Library
This review presents use of the microfluidics technique for the preparation of polylactide (PLA) based particles for developing novel drug delivery systems. Droplet‐based microfluidics …
Number of citations: 41 onlinelibrary.wiley.com
MF Koziol, PL Nguyen, S Gallo, BD Olsen… - Physical Chemistry …, 2022 - pubs.rsc.org
Supramolecular polymer gels are an evolving class of soft materials with a vast number of properties that can be tuned to desired applications. Despite continuous advances concerning …
Number of citations: 2 pubs.rsc.org
MF Koziol - 2022 - openscience.ub.uni-mainz.de
The present thesis focuses on the interplay of structure, mechanical response, and dynamics in model-type supramolecular polymer networks. Reversible networks formed by star-…
Number of citations: 2 openscience.ub.uni-mainz.de

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